(2-Fluoro-3,4-dimethoxyphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

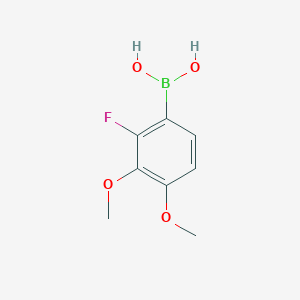

(2-Fluoro-3,4-dimethoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the second position and two methoxy groups at the third and fourth positions. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3,4-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-3,4-dimethoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.

化学反応の分析

Types of Reactions

(2-Fluoro-3,4-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: 2-Fluoro-3,4-dimethoxyphenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Synthetic Organic Chemistry

1.1. Suzuki-Miyaura Coupling Reaction

One of the primary applications of (2-Fluoro-3,4-dimethoxyphenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl or vinyl halide under palladium catalysis. The presence of the fluorine atom and methoxy groups enhances the reactivity and selectivity of the compound in synthesizing biaryl derivatives.

- Example Reaction:

1.2. Formation of Fluorinated Biaryl Derivatives

The compound can also be utilized to produce fluorinated biaryl derivatives, which are significant in pharmaceuticals and agrochemicals due to their biological activity. The fluorine substituent often enhances the metabolic stability and bioavailability of these compounds.

| Compound | Yield (%) | Conditions |

|---|---|---|

| 2-Fluoro-3,4-dimethoxyphenyl-4'-methoxyphenyl | 90% | Suzuki coupling with 4-methoxyphenyl bromide |

| 2-Fluoro-3,4-dimethoxyphenyl-phenol | 95% | Coupling with phenol under optimized conditions |

Medicinal Chemistry

2.1. Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties due to their ability to inhibit proteasomes. The incorporation of this compound into drug design has led to compounds that show enhanced cytotoxicity against cancer cell lines.

- Case Study:

2.2. Antibacterial and Antiviral Applications

The compound has also been explored for its antibacterial and antiviral activities. Boronic acids have been found effective against certain bacterial strains and viruses by inhibiting specific enzymatic pathways.

Sensor Technology

3.1. Boronic Acid-Diol Interactions

The unique property of boronic acids to form reversible covalent bonds with diols has led to their use in sensor technology. This compound can be employed in sensors for detecting glucose levels due to its selective binding properties.

- Detection Method:

Material Science

4.1. Polymer Synthesis

In material science, boronic acids are used as building blocks for synthesizing functional polymers through cross-linking reactions. The incorporation of this compound into polymer matrices has shown improved mechanical properties and thermal stability.

| Polymer Type | Property Enhanced | Application Area |

|---|---|---|

| Cross-linked polymer networks | Increased tensile strength | Biomedical devices |

| Functionalized hydrogels | Enhanced water retention | Drug delivery systems |

作用機序

The mechanism of action of (2-Fluoro-3,4-dimethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

類似化合物との比較

(2-Fluoro-3,4-dimethoxyphenyl)boronic acid can be compared with other similar compounds, such as:

3,4-Dimethoxyphenylboronic acid: Lacks the fluorine substitution, which can affect its reactivity and selectivity in certain reactions.

2-Fluorophenylboronic acid: Lacks the methoxy groups, which can influence its solubility and interaction with other molecules.

2,4-Dimethoxyphenylboronic acid: Similar structure but with different substitution pattern, affecting its chemical properties and applications.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of boronic acids in organic synthesis.

生物活性

(2-Fluoro-3,4-dimethoxyphenyl)boronic acid is an organoboron compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12BFO4. The presence of fluorine and methoxy groups significantly influences its chemical behavior and biological interactions. The fluorine atom increases the acidity of the boronic acid, enhancing its reactivity with biomolecules, while the methoxy groups contribute to its lipophilicity and overall stability in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, which helps mitigate oxidative stress in cells .

- Enzyme Inhibition : It can interact with various enzymes through reversible covalent bonding, particularly with diols and other nucleophilic groups. This interaction can lead to the inhibition of specific enzymatic activities .

- Cell Signaling Modulation : The compound may influence cell signaling pathways by altering the phosphorylation states of key proteins involved in cell growth and proliferation .

Anticancer Effects

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds structurally related to this compound have demonstrated significant activity against various cancer cell lines, including renal cancer and leukemia .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

- Anticancer Activity : A study involving the synthesis of boronic acid derivatives highlighted the anticancer potential of this compound analogs. These compounds were tested against various cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis .

- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound effectively inhibits certain kinases involved in cancer progression. This inhibition was linked to changes in downstream signaling pathways that regulate cell survival and proliferation .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2-fluoro-3,4-dimethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEJQECPBKEADX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)OC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。